molecular formula C8H14SSn2 B14305961 1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane CAS No. 113581-17-2

1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane

Cat. No.: B14305961
CAS No.: 113581-17-2
M. Wt: 379.7 g/mol
InChI Key: VEYVVQVNZZHUPD-UHFFFAOYSA-N
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Description

1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane is an organotin compound characterized by the presence of two ethynyl groups and four methyl groups attached to a distannathiane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane typically involves the reaction of 1,1,3,3-tetramethyldistannathiane with acetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the addition of ethynyl groups to the tin atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.

    Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Tin oxides and other oxidized tin species.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds depending on the substituent introduced.

Scientific Research Applications

1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organotin compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential use in biological assays and as a probe for studying tin-based interactions in biological systems.

    Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane involves its interaction with molecular targets through its ethynyl and tin groups. The compound can form coordination complexes with various metal ions, influencing their reactivity and stability. Additionally, the ethynyl groups can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: An organosilicon compound with similar structural features but different chemical properties.

    1,1,3,3-Tetramethyl-1,3-divinyldisilazane: Another organosilicon compound used in similar applications but with distinct reactivity.

Uniqueness

1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane is unique due to the presence of both ethynyl and tin groups, which confer distinct reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

CAS No.

113581-17-2

Molecular Formula

C8H14SSn2

Molecular Weight

379.7 g/mol

IUPAC Name

ethynyl-[ethynyl(dimethyl)stannyl]sulfanyl-dimethylstannane

InChI

InChI=1S/2C2H.4CH3.S.2Sn/c2*1-2;;;;;;;/h2*1H;4*1H3;;;

InChI Key

VEYVVQVNZZHUPD-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C#C)S[Sn](C)(C)C#C

Origin of Product

United States

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